Product packaging for 2-(Octadecylthio)benzothiazole(Cat. No.:CAS No. 200618-68-4)

2-(Octadecylthio)benzothiazole

Cat. No.: B2778769
CAS No.: 200618-68-4
M. Wt: 419.73
InChI Key: RBCKELHDGBEBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Octadecylthio)benzothiazole is an organic heterocyclic compound of significant interest in materials science research, primarily investigated for its exceptional properties as a corrosion inhibitor for metals. Its molecular structure, which incorporates a benzothiazole ring system and a long octadecyl alkyl chain, enables the formation of protective, self-assembled monolayers (SAMs) on metal surfaces . Research has demonstrated its specific efficacy in protecting industrial metals such as mild steel in acidic environments and copper in chloride-containing environments . The primary mechanism of action involves the adsorption of the molecule onto the metal surface. The heteroatoms in the benzothiazole ring—nitrogen and sulfur—act as active anchoring sites by donating electrons to vacant d-orbitals on the metal, forming coordinate bonds . Simultaneously, the long hydrophobic octadecyl chain orientates away from the metal surface, creating a dense, ordered, and water-repellent barrier that effectively blocks the access of corrosive agents like oxygen, water, and chloride ions . This combination of strong chemisorption and hydrophobic shielding significantly reduces the corrosion rate. For copper, optimized SAMs formed from this compound in ethyl acetate solution have been shown to provide excellent corrosion protection, with immersion times of around 24 hours leading to the formation of a dense and stable monolayer . For mild steel in 15% HCl solution, benzothiazole derivatives have demonstrated remarkably high inhibition efficiencies, underscoring their value in industrial cleaning and pickling applications . This product is intended for research purposes only and is not for human, veterinary, diagnostic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41NS2 B2778769 2-(Octadecylthio)benzothiazole CAS No. 200618-68-4

Properties

IUPAC Name

2-octadecylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25-26-23-20-17-18-21-24(23)28-25/h17-18,20-21H,2-16,19,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKELHDGBEBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 Octadecylthio Benzothiazole

Classical and Contemporary Synthetic Routes to 2-(Octadecylthio)benzothiazole

The synthesis of 2-(alkylthio)benzothiazoles, including the octadecyl derivative, is most commonly achieved through the S-alkylation of 2-mercaptobenzothiazole (B37678) (MBT). This classical approach remains a cornerstone for accessing this class of compounds.

The primary synthetic route involves a nucleophilic substitution reaction. mdpi.com In this method, 2-mercaptobenzothiazole, which exists in a thione-thiol tautomeric equilibrium, is deprotonated by a base to form the more nucleophilic thiolate anion. wikipedia.org This anion then reacts with a suitable octadecyl electrophile, typically an octadecyl halide such as 1-bromooctadecane (B154017) or 1-iodooctadecane, to yield this compound. mdpi.comnih.gov

Contemporary advancements in the synthesis of benzothiazole (B30560) derivatives often focus on improving efficiency and environmental compatibility. researchgate.net While many modern methods concentrate on constructing the benzothiazole ring itself from precursors like 2-aminothiophenol (B119425), the direct alkylation of the readily available 2-mercaptobenzothiazole remains a highly efficient and straightforward strategy for preparing 2-alkylthio derivatives. mdpi.comjournals.co.za

Optimizing the synthesis of 2-(alkylthio)benzothiazoles involves careful control of several reaction parameters to maximize yield and minimize reaction time. Key variables include the choice of base, solvent, temperature, and reactant stoichiometry.

In a typical procedure for synthesizing 2-alkylthio benzothiazoles, an inorganic base like anhydrous potassium carbonate is used to facilitate the deprotonation of 2-mercaptobenzothiazole. mdpi.com The reaction is often carried out in a polar aprotic solvent, such as ethyl acetate, which effectively dissolves the reactants and facilitates the nucleophilic substitution. mdpi.com Temperature is another critical factor; for instance, in the synthesis of related compounds, increasing the temperature was found to significantly shorten the reaction time. mdpi.com For example, when synthesizing a precursor to ionic liquids, maintaining a temperature of 65 °C was effective. mdpi.com Post-reaction, purification is typically achieved through filtration to remove inorganic salts, followed by washing the organic phase and removing the solvent under vacuum. mdpi.com Further purification can be performed using silica (B1680970) gel column chromatography. mdpi.com

The table below summarizes typical conditions and findings from related synthetic procedures.

ParameterCondition/ReagentObservation/OutcomeReference
Base Anhydrous Potassium Carbonate (K₂CO₃)Effective for deprotonation of 2-mercaptobenzothiazole. mdpi.com
Solvent Ethyl AcetateSuitable polar aprotic solvent for the S_N2 reaction. mdpi.com
Temperature 65 °CFound to be an optimal temperature for related alkylations, reducing reaction time. mdpi.com
Purification Column ChromatographyUsed to obtain the pure 2-alkylthio benzothiazole product. mdpi.com

The formation of this compound from 2-mercaptobenzothiazole and an octadecyl halide proceeds through a well-established bimolecular nucleophilic substitution (S_N2) mechanism. masterorganicchemistry.com

The reaction mechanism can be described in two main steps:

Deprotonation: A base removes the acidic proton from the thiol tautomer of 2-mercaptobenzothiazole, forming a resonance-stabilized benzothiazole-2-thiolate anion. This anion is a potent nucleophile, with the negative charge distributed between the sulfur and nitrogen atoms.

Nucleophilic Attack: The sulfur atom of the thiolate anion acts as the nucleophile, attacking the electrophilic carbon atom of the octadecyl halide (e.g., 1-bromooctadecane). This concerted step involves the simultaneous formation of the new carbon-sulfur bond and the cleavage of the carbon-halogen bond, leading to the final product, this compound, and a halide salt as a byproduct. masterorganicchemistry.com

This S_N2 pathway is characteristic for reactions involving primary alkyl halides like 1-bromooctadecane and strong nucleophiles like thiolates. masterorganicchemistry.com

While the classical synthesis is efficient, modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. nih.gov For the synthesis of benzothiazole derivatives, several greener strategies have been developed, which could be adapted for the production of this compound. researchgate.netmdpi.com

These strategies often focus on the initial construction of the benzothiazole ring, for example, by reacting 2-aminothiophenol with aldehydes or carboxylic acids under environmentally benign conditions. journals.co.zaorganic-chemistry.org Key green approaches include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often under solvent-free conditions, leading to shorter reaction times and higher yields. journals.co.za

Benign Catalysts: Employing reusable or non-toxic catalysts, such as certain ionic liquids or solid-supported catalysts, to improve efficiency and reduce waste. researchgate.netmdpi.com

For instance, the condensation of 2-aminothiophenol with fatty acids (which include octadecanoic acid) has been successfully carried out under solvent-free microwave irradiation to produce 2-alkylbenzothiazoles in excellent yields. journals.co.za Although this route produces a different isomer (2-heptadecylbenzothiazole from octadecanoic acid), the principle demonstrates a viable green pathway for incorporating long alkyl chains onto the benzothiazole scaffold.

Functionalization and Post-Synthetic Modification of this compound

Once synthesized, this compound can undergo further chemical transformations. These modifications can be targeted at either the benzothiazole nucleus or the octadecylthio side chain, allowing for the creation of a diverse range of derivatives.

The benzothiazole ring system is amenable to various functionalization reactions, primarily involving the nitrogen atom or the benzene (B151609) ring.

A significant transformation is the quaternization of the ring nitrogen atom. Reacting 2-(alkylthio)benzothiazoles with alkylating agents, such as methyl p-toluenesulfonate, leads to the formation of 3-alkyl-2-(alkylthio)benzothiazolium salts. mdpi.com This conversion transforms the neutral molecule into a cationic species, a key step in the synthesis of benzothiazolium-based ionic liquids. mdpi.com These ionic liquids possess unique properties and have been investigated for various applications. mdpi.com

Another potential modification is the electrophilic substitution on the fused benzene ring. The positions para to the nitrogen (position 6) and ortho/para to the sulfur atom are potential sites for substitution, although the reactivity would be influenced by the deactivating nature of the thiazole (B1198619) ring. wikipedia.org Furthermore, modern C-H functionalization techniques could potentially be applied to introduce new substituents at specific positions of the benzothiazole core under mild conditions. nih.gov

Reaction TypeReagentProduct TypeReference
N-Alkylation (Quaternization) Methyl p-toluenesulfonate3-Methyl-2-(octadecylthio)benzothiazolium salts (Ionic Liquids) mdpi.com
C-H Functionalization Triphenylphosphine (for other benzothiazoles)Thiazol-2-yl-phosphonium salts nih.gov

The octadecylthio group, a thioether, offers distinct reaction pathways for derivatization, primarily centered on the sulfur atom.

One of the most common reactions of thioethers is oxidation. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. masterorganicchemistry.comnih.gov This transformation is significant as it dramatically alters the electronic properties and polarity of the substituent. In biochemical contexts, the enzymatic oxidation of the alkylthio group to a sulfoxide or sulfone can be a critical bioactivation step, converting the molecule into a more reactive species capable of nucleophilic displacement. nih.gov

The thioether linkage can also serve as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.gov This strategy allows for the selective introduction of new functional groups at positions along the alkyl chain that would otherwise be unreactive. The sulfur atom coordinates to the metal catalyst, directing the C-H activation to a specific site. nih.gov While this has been demonstrated for various thioethers, its application to this compound could provide access to a new range of complex, functionalized long-chain derivatives. nih.gov Additionally, under certain reductive conditions, the C-S bond can be cleaved, potentially using the thioether as a precursor for generating alkyl radicals for further transformations. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Octadecylthio Benzothiazole

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

High-resolution spectroscopic methods are indispensable for the detailed structural assignment of organic molecules. These techniques provide a wealth of information regarding the connectivity of atoms, their spatial arrangement, and the nature of the chemical bonds within the molecule.

While specific multi-dimensional NMR data for 2-(octadecylthio)benzothiazole are not widely available in published literature, the application of such techniques can be inferred from the analysis of similar benzothiazole (B30560) derivatives. jyoungpharm.org ¹H NMR and ¹³C NMR are fundamental one-dimensional techniques that would confirm the presence of the key functional groups: the benzothiazole ring and the octadecyl chain.

In a hypothetical ¹H NMR spectrum, the aromatic protons of the benzothiazole ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. sci-hub.se The methylene (B1212753) protons of the octadecyl chain adjacent to the sulfur atom would be expected around δ 3.0-3.5 ppm due to the deshielding effect of the sulfur. The rest of the long alkyl chain would produce a complex series of overlapping multiplets in the upfield region, between δ 1.0 and 2.0 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the benzothiazole moiety and the octadecyl chain through the thioether linkage. For instance, an HMBC experiment would show a correlation between the methylene protons adjacent to the sulfur and the carbon atom of the benzothiazole ring at the 2-position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzothiazole Aromatic Protons7.0 - 8.5120 - 155
-S-CH₂-3.0 - 3.530 - 40
-(CH₂)₁₆-1.0 - 2.020 - 35
-CH₃~0.9~14

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands. The C=N stretching vibration of the benzothiazole ring is typically observed in the range of 1412-1513 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the octadecyl chain would be found just below 3000 cm⁻¹. The C-S bond stretching vibration is expected in the region of 600-800 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. As this compound is a non-polar molecule in its ground state, there would be no significant hydrogen bonding to analyze unless it is interacting with a polar medium.

Table 2: Key FTIR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch>3000FTIR, Raman
Aliphatic C-H Stretch<3000FTIR, Raman
C=N Stretch (Benzothiazole)1412-1513FTIR, Raman
Aromatic Ring Vibrations1300-1600FTIR, Raman
C-S Stretch600-800FTIR, Raman

Note: These are expected ranges based on literature data for similar compounds. researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. nih.govlongdom.org For this compound (C₂₅H₄₁NS₂), the expected exact mass would be calculated and compared to the experimentally measured value with high accuracy.

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecule. Upon ionization, the molecular ion would undergo fragmentation, and the resulting fragment ions would provide structural information. A likely fragmentation pattern would involve the cleavage of the C-S bond, leading to the formation of a benzothiazole-2-thiolate radical cation and an octadecyl carbocation. Further fragmentation of the octadecyl chain would also be expected.

Table 3: Predicted Fragments in the Mass Spectrum of this compound

Fragment Proposed Structure m/z (nominal)
Molecular Ion[C₂₅H₄₁NS₂]⁺419
Fragment 1[C₇H₄NS₂]⁺166
Fragment 2[C₁₈H₃₇]⁺253

Note: The fragmentation pattern is a prediction based on common fragmentation rules in mass spectrometry.

Solid-State Structural Analysis of this compound

The analysis of the solid-state structure of a compound provides definitive information about the arrangement of atoms in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. uhu-ciqso.esuol.de To date, a single-crystal structure of this compound has not been reported in the publicly available literature. If suitable single crystals were obtained, SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. youtube.com It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as van der Waals forces.

Electron Microscopy (TEM, SEM) for Morphological and Nanostructural Investigations of this compound Aggregates

The investigation of molecular aggregates and nanostructures heavily relies on high-resolution imaging techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). SEM provides detailed information about the surface topography of a sample by scanning it with a focused beam of electrons, making it ideal for observing the three-dimensional morphology of larger aggregates. TEM, conversely, passes a beam of electrons through an ultrathin sample to generate a 2D projection, offering superior resolution for visualizing the internal structure, size, and shape distribution of nanoscale assemblies.

In the specific case of this compound, direct and extensive studies of its aggregates using SEM or TEM are not prominently featured in existing scientific literature. However, research has been conducted on the self-assembled monolayers (SAMs) formed by this compound on metal surfaces, which provides valuable insight into its organizational behavior. These studies have primarily utilized Atomic Force Microscopy (AFM) to probe the surface morphology.

In one key study, a self-assembled monolayer of this compound was formed on a copper surface. researchgate.net While not SEM or TEM, the AFM analysis revealed that the compound forms a continuous, nodular film covering the entire substrate. ias.ac.in This layer, composed of organized molecules, acts as a physical barrier. The formation of such a structured film is driven by the chemisorption of the benzothiazole headgroup onto the metal, with the long octadecyl tails orienting away from the surface, creating a dense, hydrophobic layer. The observation of these continuous nodules via AFM suggests that this compound possesses a strong tendency to self-organize into well-defined surface structures. ias.ac.in

Were its bulk aggregates in solution or as a solid to be studied, SEM would be expected to reveal the larger-scale morphology of these structures, such as whether they form spheres, rods, or crystalline flakes. TEM analysis would provide finer details on the nanostructure, such as the packing of individual molecules within an aggregate and the precise size distribution of any nanoparticles formed.

Table 1: Morphological Characteristics of this compound Self-Assembled Monolayers from AFM Studies
Analytical TechniqueSubstrateObserved MorphologyReference
Atomic Force Microscopy (AFM)CopperContinuous nodules covering the entire surface. ias.ac.in

Advanced Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are invaluable for determining the absolute configuration and solution-state conformation of chiral compounds.

Currently, there is a lack of reported research focusing on the synthesis or analysis of chiral derivatives of this compound. The parent molecule itself is achiral and therefore does not exhibit a chiroptical response.

However, the potential exists to introduce chirality into the molecule. This could be achieved through several synthetic routes, such as:

Modification of the alkyl chain: Introducing a stereocenter within the octadecyl group, for example, by using a chiral starting material like (R)- or (S)-2-octadecanol in the synthesis.

Substitution on the benzothiazole ring: Attaching a chiral auxiliary to the benzene (B151609) portion of the benzothiazole scaffold.

Should such chiral derivatives be synthesized, advanced chiroptical spectroscopy would be a powerful tool for their structural elucidation. CD spectroscopy, which measures the difference in absorption of left- and right-circularly polarized light, would provide information on the stereochemistry of the molecule. For instance, enantiomeric pairs of a chiral this compound derivative would be expected to produce mirror-image CD spectra.

Studies on other chiral benzothiazole systems demonstrate the utility of this approach. For example, a chiral benzothiazole monofluoroborate has been synthesized and its chiroptical properties investigated. acs.orgresearchgate.net These studies, combining experimental CD spectroscopy with theoretical calculations, allowed for the unambiguous assignment of the absolute configuration of the molecule. acs.org If chiral derivatives of this compound were explored, similar methods could be used to confirm their stereochemical identity and investigate how the chiral center influences the conformation and aggregation behavior of the long alkyl chain.

Computational Chemistry and Theoretical Investigations of 2 Octadecylthio Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide information about electron distribution, molecular orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a good balance between accuracy and computational cost. proteobiojournal.com For molecules like 2-(octadecylthio)benzothiazole, DFT can elucidate the distribution of electrons and the nature of the frontier molecular orbitals (FMOs). numberanalytics.com

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. numberanalytics.comlibretexts.org The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole (B30560) ring, particularly involving the sulfur and nitrogen atoms. The long octadecyl chain, being a saturated alkyl group, contributes less to the frontier orbitals. The LUMO is also anticipated to be centered on the benzothiazole moiety.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Properties for 2-(methylthio)benzothiazole (B1198390) (as an analogue for this compound)

ParameterValue (eV)
EHOMO-6.34
ELUMO-1.25
Energy Gap (ΔE)5.09
Ionization Potential (I)6.34
Electron Affinity (A)1.25
Electronegativity (χ)3.795
Chemical Hardness (η)2.545
Chemical Softness (S)0.196
Electrophilicity Index (ω)2.81

Data sourced and adapted from theoretical studies on 2-(methylthio)benzothiazole. scirp.org

These values indicate that the molecule has a significant energy gap, suggesting good stability under normal conditions. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment.

DFT calculations are also instrumental in predicting spectroscopic properties. For instance, theoretical vibrational spectra (IR) can be computed and compared with experimental data to confirm the molecular structure. mdpi.com The calculated vibrational frequencies for the benzothiazole ring and the C-S and C-H bonds of the octadecyl chain would provide a detailed spectroscopic fingerprint of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), offering insights into the electronic transitions within the molecule. scirp.org

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. ualberta.ca These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate ground state geometries and energetics, though at a higher computational cost compared to DFT. nih.gov

For this compound, ab initio calculations would be employed to obtain a precise three-dimensional structure. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The planarity of the benzothiazole ring and the conformational preferences of the long, flexible octadecylthio chain would be of particular interest. The octadecyl chain can adopt numerous conformations, and high-level ab initio calculations could help identify the most stable ones.

The total energy of the molecule in its ground state is a fundamental property that can be calculated with high accuracy using these methods. This is crucial for determining the thermodynamic stability of the molecule. While a full ab initio treatment of a molecule of this size is computationally demanding, it can be applied to key fragments or used to benchmark more computationally efficient methods like DFT.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.orgmdpi.com The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scirp.org

For this compound, the MEP surface would show a negative potential around the nitrogen atom and the sulfur atom of the benzothiazole ring, identifying these as the primary sites for interaction with electrophiles. The hydrogen atoms of the aromatic ring and the alkyl chain would exhibit positive potentials.

The Fukui function is another reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule. nih.govnumberanalytics.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) shows its tendency to donate an electron. researchgate.net

For this compound, Fukui function analysis would likely confirm that the nitrogen and sulfur atoms of the benzothiazole ring are the most probable sites for electrophilic attack, while certain carbon atoms in the ring may be more susceptible to nucleophilic attack.

Table 2: Predicted Reactive Sites in this compound based on General Principles

Type of AttackPredicted Reactive Site(s)Rationale
ElectrophilicNitrogen and Sulfur atoms of the benzothiazole ringHigh electron density and negative MEP
NucleophilicCarbon atoms of the benzothiazole ringPositive MEP and potential LUMO localization

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. nih.gov

The long and flexible octadecyl chain of this compound can adopt a vast number of conformations. MD simulations are an ideal tool to explore this conformational landscape. By simulating the molecule in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution, one can understand how the environment influences its preferred shape.

In a vacuum or a non-polar solvent, the octadecyl chain is likely to be highly flexible, exploring a wide range of coiled and extended conformations. In an aqueous environment, the hydrophobic nature of the alkyl chain would lead to its collapse to minimize contact with water molecules. When part of a self-assembled monolayer (SAM) on a surface, the chains are expected to be more ordered and extended due to intermolecular van der Waals interactions with neighboring molecules. researchgate.net

MD simulations can provide a detailed picture of the interactions between this compound and its surroundings. In a solution, the simulations would show the arrangement of solvent molecules around the solute. For example, in a polar solvent, the solvent molecules would orient themselves to interact favorably with the polar benzothiazole headgroup.

When multiple this compound molecules are present, MD simulations can be used to study their aggregation behavior and the formation of self-assembled structures. researchgate.net The simulations would reveal the nature and strength of the intermolecular forces driving the assembly, which are primarily van der Waals interactions between the long alkyl chains and potential π-π stacking interactions between the benzothiazole rings. These interactions are crucial for the formation of stable self-assembled monolayers, which have applications in areas like corrosion protection. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com For this compound and its derivatives, QSAR and QSPR modeling can be instrumental in predicting their behavior and guiding the design of new compounds with desired characteristics. While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on other benzothiazole derivatives. sciengine.comijpsr.com

A typical QSAR/QSPR model is represented by a mathematical equation that links a biological activity or property to a set of molecular descriptors. sciengine.com These descriptors are numerical values that quantify different aspects of a molecule's structure. For 2-(alkylthio)benzothiazole derivatives, key descriptors would likely include:

Hydrophobicity Descriptors: The most prominent feature of this compound is its long octadecyl chain, which imparts significant hydrophobicity (lipophilicity). The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for this property. The high logP value of the octadecyl derivative would be a dominant factor in any QSPR model predicting properties like solubility, and in QSAR models for activities influenced by membrane permeability. sciengine.com

Steric Descriptors: The size and shape of the molecule are crucial. Molar refractivity (MR) is a descriptor that accounts for the volume of the molecule and its polarizability. sciengine.com The large octadecyl group would lead to a high MR value, suggesting that steric hindrance could play a significant role in its interactions with biological targets.

Electronic Descriptors: The electronic environment of the benzothiazole ring and the thioether linkage are important for reactivity. Descriptors such as the net charges on specific atoms (e.g., the sulfur or nitrogen atoms), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated using quantum chemical methods. scirp.org These descriptors are critical for modeling activities that involve electronic interactions.

A hypothetical QSAR/QSPR model for a series of 2-(alkylthio)benzothiazole derivatives, including the octadecyl variant, might take the following form:

Predicted Activity/Property = c0 + (c1 * logP) + (c2 * MR) + (c3 * Q_S) + ...

Where c0, c1, c2, c3 are coefficients determined by statistical regression analysis, and Q_S is the net charge on the sulfur atom.

The following interactive data table illustrates how descriptor values would be expected to change with the length of the alkyl chain in 2-(alkylthio)benzothiazole derivatives, which would in turn influence the predicted activity or property based on a QSAR/QSPR model.

Compound NameAlkyl ChainlogP (Predicted)Molar Refractivity (MR) (Predicted)Predicted Biological Activity/Property (Arbitrary Units)
2-(Methylthio)benzothiazole-CH₃LowLowLow
2-(Ethylthio)benzothiazole-CH₂CH₃ModerateModerateModerate
2-(Butylthio)benzothiazole-(CH₂)₃CH₃HighHighHigh
2-(Octylthio)benzothiazole-(CH₂)₇CH₃Very HighVery HighVery High
This compound -(CH₂)₁₇CH₃ Extremely High Extremely High Extremely High

Computational Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry provides powerful methods for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, a key transformation of interest is the oxidation of the thioether linkage, which is a common metabolic pathway for such compounds. acs.org

A likely reaction mechanism for the bioactivation of 2-(alkylthio)benzothiazoles involves a two-step oxidation process. acs.org This can be investigated computationally using methods like Density Functional Theory (DFT). scirp.orgnih.gov

Step 1: Oxidation to Sulfoxide (B87167)

The initial step is the oxidation of the thioether sulfur atom to form a sulfoxide. This reaction is often catalyzed by enzymes such as cytochrome P450s. acs.org

This compound + [O] → 2-(Octadecylsulfinyl)benzothiazole

Step 2: Oxidation to Sulfone

The sulfoxide can undergo further oxidation to form a sulfone. acs.org

2-(Octadecylsulfinyl)benzothiazole + [O] → 2-(Octadecylsulfonyl)benzothiazole

Step 3: Nucleophilic Displacement

The resulting sulfone is a good leaving group and can be displaced by a nucleophile, such as glutathione (B108866) (GSH) in a biological system. acs.org

2-(Octadecylsulfonyl)benzothiazole + GSH → 2-(Glutathionyl)benzothiazole + Octadecylsulfonic acid

Computational modeling can be employed to study each of these steps in detail. By calculating the potential energy surface for the reactions, the geometries of the transition states can be determined, and the activation energies can be calculated. This information is crucial for understanding the kinetics and feasibility of these transformations.

The following interactive data table summarizes the proposed transformation pathway and the computational methods that would be applied to study it.

Reaction StepReactantsProductsComputational MethodKey Information Obtained
1. OxidationThis compound, Oxidizing Agent2-(Octadecylsulfinyl)benzothiazoleDFT (e.g., B3LYP/6-31G)Transition state geometry, Activation energy
2. Oxidation2-(Octadecylsulfinyl)benzothiazole, Oxidizing Agent2-(Octadecylsulfonyl)benzothiazoleDFT (e.g., B3LYP/6-31G)Transition state geometry, Activation energy
3. Nucleophilic Attack2-(Octadecylsulfonyl)benzothiazole, Nucleophile (e.g., GSH)2-(Nucleophilic)benzothiazole, OctadecylsulfonateDFT with solvent model (e.g., PCM)Reaction energy, Transition state for displacement

These computational investigations provide a molecular-level understanding of the reactivity of this compound and can predict its potential metabolic fate and interactions in various chemical and biological systems.

Reactivity and Reaction Mechanisms of 2 Octadecylthio Benzothiazole

Electrophilic and Nucleophilic Reactivity of the Benzothiazole (B30560) Ring in 2-(Octadecylthio)benzothiazole

The benzothiazole ring system is a bicyclic heteroaromatic compound, formed by the fusion of a benzene (B151609) ring with a thiazole (B1198619) ring. nih.gov This fusion results in a unique electronic distribution that dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

In general, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. uci.edulibretexts.org The benzothiazole nucleus itself is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the heterocyclic thiazole portion. However, the benzene part of the ring can still undergo electrophilic attack.

Studies on the reaction of the parent benzothiazole with hydroxyl radicals (an electrophilic species) in the gas phase have shown that attack occurs primarily on the benzene ring, leading to the formation of various hydroxybenzothiazole isomers (4-OHBTH, 5-OHBTH, 6-OHBTH, and 7-OHBTH). nih.gov This suggests that the benzene ring of this compound would be the likely site for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, subject to the directing effects of the fused thiazole ring and the 2-thioether group. The 2-(octadecylthio) group, being a thioether, is generally considered an ortho-, para-director, although it is deactivating for electrophilic aromatic substitution. Therefore, electrophilic attack would be expected to favor positions 4 and 6 of the benzothiazole ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) occurs when an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. masterorganicchemistry.com The benzothiazole ring, particularly at the 2-position, is susceptible to nucleophilic attack. This is because the carbon atom at the 2-position is bonded to both a nitrogen and a sulfur atom, making it electron-deficient and activating it for nucleophilic substitution.

In the case of this compound, the octadecylthio group itself can act as a leaving group, especially if the exocyclic sulfur atom is oxidized. Research on related 2-(alkylthio)benzothiazoles has demonstrated that the alkylthio moiety can be displaced by strong nucleophiles. For instance, the bioactivation of these compounds involves oxidation to a sulfoxide (B87167) or sulfone, which are excellent leaving groups, followed by displacement by nucleophiles like glutathione (B108866). nih.gov This indicates that this compound can undergo nucleophilic substitution at the C-2 position, a reaction that is fundamental to its role in certain biological and chemical processes.

A convenient synthesis of 2-mercaptobenzothiazoles involves the ortho-selective nucleophilic aromatic substitution of ortho-haloanilines with potassium O-ethyl dithiocarbonate, followed by intramolecular cyclization, highlighting the importance of NAS in forming the benzothiazole core itself. researchgate.net

Redox Chemistry of the Sulfur Atom and Benzothiazole Moiety in this compound

The redox chemistry of this compound is a critical aspect of its reactivity, involving both the exocyclic thioether sulfur and the benzothiazole ring system.

Oxidation and Reduction of the Thioether Sulfur:

The sulfur atom in the octadecylthio group is susceptible to oxidation. Enzymatic oxidation, for example, can convert the thioether into the corresponding sulfoxide and subsequently to the sulfone. nih.gov This two-step oxidation is a key part of the bioactivation pathway for 2-(alkylthio)benzothiazoles. The resulting sulfoxide and sulfone are significantly more electrophilic at the C-2 position, making the molecule more susceptible to nucleophilic attack and displacement of the alkylsulfinyl or alkylsulfonyl group. nih.gov Chemical oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can also be used to achieve this transformation.

Conversely, reduction of the thioether linkage is less common but could potentially lead to the formation of 2-mercaptobenzothiazole (B37678) and octadecane, though this reaction is not widely reported for this specific compound.

Redox Behavior of the Benzothiazole Moiety:

The benzothiazole ring itself is redox-active. The fused ring structure with its π-orbital arrangement results in relatively low HOMO-LUMO energy gaps, which facilitates electron transfer processes. arabjchem.org Cyclic voltammetry studies on various benzothiazole derivatives have revealed their capacity to undergo both oxidation and reduction.

Compound FamilyRedox ProcessPotential (vs. Ag/AgNO₃)Source
Methylated Benzothiazole DerivativesFirst Redox Event1.11 V researchgate.net
Methylated Benzothiazole DerivativesSecond Redox Event1.80 V researchgate.net
Bis(benzothiazole) SystemsSingle, two-electron waveVaries rsc.org
Bis(benzothiazole) SystemsTwo, single-electron wavesVaries rsc.org

Role of the Octadecylthio Substituent in Modulating Reactivity and Selectivity

The octadecylthio substituent, a long C18 alkyl chain attached via a sulfur atom, plays a multifaceted role in modulating the reactivity and selectivity of the molecule.

Firstly, the thioether linkage itself is a key determinant of reactivity at the C-2 position. As discussed, it can be oxidized to a better leaving group, facilitating nucleophilic substitution. nih.gov The sulfur atom's lone pairs can also coordinate to metal centers, allowing the molecule to act as a ligand in catalytic processes. researchgate.net

Secondly, the long octadecyl chain significantly influences the molecule's physical properties, which in turn affects its chemical reactivity in different environments. The nonpolar, hydrophobic nature of the C18 chain imparts amphiphilic character to the molecule. This drives its behavior in solution and at interfaces, such as the formation of self-assembled monolayers on metal surfaces for corrosion inhibition. This self-assembly can dictate the accessibility of the reactive benzothiazole headgroup.

While some studies on related compounds suggest that the length of the alkyl chain might not significantly influence the yield in certain synthetic reactions mdpi.com, it can have a profound effect on biological activity and physical properties like mesomorphism in liquid crystals. jchemrev.comuobasrah.edu.iq For this compound, the primary role of the long alkyl chain is likely to control its solubility, orientation at interfaces, and interaction with biological membranes, thereby modulating where and how the reactive benzothiazole part of the molecule engages in chemical reactions.

Investigations into Catalyst-Mediated Reactions Involving this compound

Catalysts play a significant role in many reactions involving benzothiazole derivatives, both in their synthesis and their subsequent transformations. While specific catalytic reactions starting with this compound are not extensively documented, the reactivity of the 2-alkylthio-benzothiazole class of compounds provides strong indications of its potential catalytic chemistry.

Role as a Ligand in Catalysis: The nitrogen and sulfur atoms in the 2-(alkylthio)benzothiazole structure can act as donor atoms, allowing the molecule to function as a ligand in organometallic chemistry. Research has shown that 2-(alkylthio)benzothiazole can ligate to a dirhenium core through both the ring nitrogen and the exocyclic sulfur atom, forming a stable five-membered metallacycle. researchgate.net This coordination to a metal center can activate the molecule for further reactions or be a key feature of a larger catalytic system.

Catalytic Hydrogenation: Catalytic hydrogenation is a fundamental process in organic chemistry. researchgate.netelsevier.com Patents have described the preparation of 2-alkyl-benzothiazoles via catalytic hydrogenation, suggesting that the benzothiazole ring system can be modified under these conditions. google.com Depending on the catalyst and reaction conditions, the C=N bond within the thiazole ring could potentially be hydrogenated.

Catalyst-Mediated Synthesis: The synthesis of the broader class of 2-substituted benzothiazoles often employs catalysts. For instance, Ru(III) has been used to catalyze the oxidative condensation of 2-aminothiophenols with alcohols. nih.gov Copper- and palladium-catalyzed cross-coupling reactions are also employed to build complex benzothiazole structures. acs.org These examples illustrate the amenability of the benzothiazole core to catalyst-mediated bond formation.

Photochemical and Thermal Decomposition Pathways of this compound

The stability of this compound under light and heat is a critical consideration for its application and persistence. Both photochemical and thermal pathways can lead to its decomposition.

Photochemical Decomposition:

The phototransformation of 2-alkylthio- and 2-arylthiobenzothiazoles has been investigated, revealing that their photochemical reactivity is dependent on the structure of the substituent at the 2-position, the polarity of the solvent, and the energy of irradiation. tandfonline.com Upon UV irradiation, these compounds can undergo various reactions. A key photochemical process is the homolytic cleavage of the C-S bond between the benzothiazole ring and the thio-substituent or the S-Alkyl bond. The photolysis of the related 2,2′-dithiobis(benzothiazole) is known to produce the benzothiazole-2-thiyl (BS) radical. rsc.org A similar cleavage for this compound would be expected to generate a benzothiazol-2-yl radical and an octadecylthiyl radical, or a benzothiazole-2-thiyl radical and an octadecyl radical. These highly reactive radical intermediates can then participate in a variety of secondary reactions, such as dimerization, reaction with solvents, or abstracting hydrogen atoms.

Studies on related 2-(2'-hydroxyphenyl)benzothiazoles show complex photophysics, including excited-state intramolecular proton transfer (ESIPT). nih.gov While this compound lacks the hydroxyl group for ESIPT, this highlights the rich photochemistry of the benzothiazole core.

Thermal Decomposition:

The thermal stability of benzothiazole derivatives can be significant, but at elevated temperatures, they will decompose. A patent describes the pyrolysis of 2-mercaptobenzothiazole at temperatures between 200-350°C to yield the parent benzothiazole, with the evolution of hydrogen sulfide (B99878) and carbon disulfide. google.com This suggests that a potential thermal decomposition pathway for this compound could involve the cleavage of the thioether linkage.

Thermogravimetric analysis (TGA) of novel ionic liquids based on 3-methyl-2-alkylthio benzothiazolium salts shows that decomposition begins around 145°C, with degradation attributed to the breakage of the nuclear structure. mdpi.com The thermal stability is influenced by the nature of the substituents and counter-ions. mdpi.com For this compound, pyrolysis would likely lead to the cleavage of the C-S and S-C bonds, potentially yielding a complex mixture of products including benzothiazole, octadecene, and various sulfur-containing compounds.

Decomposition PathwayConditionsKey Intermediates/ProductsSource
PhotochemicalUV IrradiationBenzothiazolyl radical, Alkylthiyl radical tandfonline.comrsc.org
Thermal (Pyrolysis)200-350°CBenzothiazole, H₂S, CS₂ (from related compounds) google.com
Thermal (TGA)>145°CDegradation of the heterocyclic nucleus (from related ionic liquids) mdpi.com

Advanced Materials Science Applications and Functionalization of 2 Octadecylthio Benzothiazole Derivatives

Supramolecular Chemistry and Self-Assembly of 2-(Octadecylthio)benzothiazole

The unique molecular structure of this compound, featuring a rigid aromatic benzothiazole (B30560) head and a long, flexible octadecyl tail, makes it an ideal candidate for studies in supramolecular chemistry and self-assembly. This architecture allows the molecule to organize spontaneously into complex, ordered structures driven by a combination of non-covalent interactions.

Formation of Ordered Nanostructures and Thin Films from this compound

Research has demonstrated that this compound (2-OTBT) can form highly organized, densely packed self-assembled monolayers (SAMs) on metallic substrates such as copper. researchgate.net The formation of these thin films is achieved through the spontaneous adsorption of the molecule from a solution onto the surface. researchgate.net The stability and density of the resulting film are influenced by factors like the concentration of the solution and the duration of the assembly process. researchgate.net

The characterization of these ordered structures is crucial for understanding their properties and potential applications. A variety of surface-sensitive analytical techniques are employed for this purpose. researchgate.net

Characterization Technique Purpose in Analyzing 2-OTBT Films
X-ray Photoelectron Spectroscopy (XPS) Confirms the chemical composition of the monolayer and the nature of the bond between the molecule and the substrate surface. researchgate.netnih.gov
Atomic Force Microscopy (AFM) Provides topographical images of the surface, revealing the morphology and order of the assembled molecular film. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present in the assembled film and gives insight into the molecular orientation and packing. researchgate.net
Scanning Tunneling Microscopy (STM) Visualizes the formation of nanostructures and self-assemblies at the liquid/solid interface with sub-molecular resolution. nih.gov

These techniques have confirmed the formation of a densely packed, ordered monolayer that acts as a hydrophobic barrier on the substrate. researchgate.net The ability to form such well-defined thin films is a foundational aspect of its application in advanced materials. researchgate.netnih.gov

Exploration of Non-Covalent Interactions Driving Assembly (e.g., π-π Stacking, van der Waals Forces)

The spontaneous self-assembly of this compound into ordered structures is governed by a delicate balance of several non-covalent interactions. mdpi.comnih.gov These weak forces collectively provide the thermodynamic driving force for the formation of stable, supramolecular architectures. mdpi.com

Van der Waals Forces: The primary interaction between the long octadecyl (C18H37) chains of adjacent molecules is van der Waals forces. researchgate.netuu.nlnih.gov These attractions, though individually weak, become significant due to the length of the alkyl chains, promoting close packing and ordering of the molecules into a stable assembly. nih.gov This is a common mechanism for controlling the final morphology in self-assembled monolayers. nih.gov

π-π Stacking: The aromatic benzothiazole core of the molecule facilitates π-π stacking interactions. researchgate.netresearchgate.netnih.govmdpi.com This interaction involves the face-to-face arrangement of the planar aromatic rings, contributing to the stability and electronic communication within the assembled structure. researchgate.netnih.gov In related benzothiazole derivatives, the distance between the centroids of stacked rings is a critical parameter for determining the strength of this interaction. researchgate.net These stacking forces are crucial in the engineering of supramolecular assemblies and crystal structures. nih.gov

Dipole-Dipole Interactions: The inherent polarity of the benzothiazole ring system can lead to dipole-dipole interactions, which also influence the orientation and packing of the molecules within the self-assembled structure. researchgate.net

The interplay between the hydrophobic van der Waals forces of the alkyl tails and the π-π stacking of the aromatic heads dictates the final orientation and packing density of the molecules in the nanostructures and thin films. researchgate.netnih.gov

Integration of this compound into Polymer Systems and Hybrid Materials

The functional properties of this compound and its derivatives make them attractive candidates for incorporation into polymeric systems. This integration can be achieved either by using them as building blocks in polymer synthesis or by dispersing them as functional additives within a polymer matrix.

As a Monomer or Co-monomer in Advanced Polymer Synthesis

While specific studies detailing the use of this compound as a monomer are not widely documented, the broader class of benzothiazole derivatives has been successfully used in polymerization reactions. For instance, monomers like 2-benzothiazolyl acrylamide (B121943) and N-(2-aminobenzothiazole) methacrylamide (B166291) have been synthesized and subsequently polymerized or copolymerized with other monomers like α-methylstyrene and methyl acrylate. vot.plresearchgate.net

These polymerization processes are typically carried out in solution using a radical initiator. vot.pl The resulting polymers incorporate the benzothiazole moiety directly into their backbone or as a pendant group, imparting specific thermal, optical, or electronic properties to the final material. The synthesis of such benzothiazole-containing polymers demonstrates the potential for developing novel polymers where a functionalized molecule like this compound could be used to introduce both the electronically active benzothiazole core and a long alkyl chain for modifying solubility and morphology.

As a Functional Additive or Dopant in Polymer Matrices for Tailored Properties

A more common approach is to use benzothiazole derivatives as functional additives or dopants within existing polymer matrices. This method allows for the modification of the bulk properties of a host polymer without altering its fundamental structure. When conjugated polymers are doped with electron-accepting or electron-donating molecules, their electrical conductivity can be significantly increased.

Benzothiazole-based compounds have been incorporated into polymer thin films to confer specific functionalities. For example, thin films of poly(methyl methacrylate) (PMMA) containing benzothiazole-based azomethine compounds have been prepared to investigate their nonlinear optical behavior. researchgate.net The benzothiazole derivative, when dispersed in the polymer matrix, imparts its unique optical response to the composite material. researchgate.net The inclusion of this compound as an additive could similarly be used to tailor the optoelectronic properties of a host polymer, with the octadecyl chain potentially enhancing its solubility and compatibility with the polymer matrix.

Optoelectronic and Photonic Material Applications of this compound Derivatives

The benzothiazole core is a well-established building block in the design of organic optoelectronic materials due to its π-conjugated nature and strong electron-withdrawing ability. nih.govpolyu.edu.hk Derivatives of benzothiazole are widely explored for applications in various electronic devices. nih.govpolyu.edu.hkmdpi.com

The versatility of these materials stems from the ability to tune their electronic and optical properties by modifying their chemical structure. nih.govresearchgate.net By combining the electron-accepting benzothiazole unit with various electron-donating groups, chemists can create donor-acceptor (D-A) structures. polyu.edu.hkresearchgate.net This strategy is effective in regulating the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the energy gap and, consequently, the absorption and emission characteristics of the material. nih.govresearchgate.net

Application Area Role of Benzothiazole Derivatives Relevant Properties
Organic Light-Emitting Diodes (OLEDs) Serve as fluorescent emitters or host materials in the emissive layer. nih.govpolyu.edu.hkmdpi.comHigh fluorescence quantum yield, tunable emission color, good charge transport. nih.govpolyu.edu.hk
Organic Solar Cells (Photovoltaics) Used as electron acceptor materials in the active layer of bulk heterojunction solar cells. nih.govmdpi.comresearchgate.netStrong absorption in the solar spectrum, appropriate HOMO/LUMO levels for charge separation. polyu.edu.hkresearchgate.net
Organic Field-Effect Transistors (OFETs) Act as the organic semiconductor layer responsible for charge transport. nih.govpolyu.edu.hkmdpi.comHigh charge carrier mobility, good planarity for efficient π-π stacking. nih.gov
Fluorescence Sensors Employed as probes for detecting ions or molecules, where binding events cause a change in fluorescence. nih.govmdpi.comHigh sensitivity and selectivity, changes in emission upon interaction with analytes. mdpi.com

The introduction of an octadecylthio group onto the benzothiazole core in this compound can influence these properties. The sulfur atom in the thioether linkage can act as a weak electron-donating group, modulating the electronic character of the benzothiazole ring. Furthermore, the long alkyl chain significantly improves the solubility of the molecule in organic solvents, which is a critical advantage for solution-based processing and fabrication of large-area electronic devices.

Investigation in Organic Light-Emitting Diodes (OLEDs) as Emitters, Hosts, or Transport Layers

While direct research on this compound in OLEDs is not extensively documented, the benzothiazole moiety is a well-known building block in the design of materials for organic light-emitting diodes. researchgate.netrsc.orgrsc.org Benzothiazole derivatives have been investigated as emitters, host materials, and charge transport layers due to their favorable electronic and photophysical properties.

The benzothiazole core can be chemically modified to tune the emission color and improve quantum efficiency. For instance, various benzothiazole derivatives have been synthesized to achieve emissions across the visible spectrum, including deep-blue and white light. rsc.orgresearchgate.netsemanticscholar.org The introduction of different substituents allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices. nih.gov

The long octadecylthio chain in this compound would primarily influence the material's processing characteristics and solid-state morphology. The long alkyl chain enhances solubility in organic solvents, making it suitable for solution-based fabrication techniques like spin-coating and inkjet printing, which are advantageous for large-area and low-cost OLED manufacturing. Furthermore, the octadecyl group can promote self-assembly and influence the molecular packing in the solid state, which in turn affects charge mobility and device performance.

Table 1: Performance of Selected Benzothiazole Derivatives in OLEDs

Compound/Device StructureRoleEmission ColorMax. External Quantum Efficiency (EQE) (%)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
Pyrene-Benzimidazole DerivativeBlue EmitterBlue4.3(0.1482, 0.1300) nih.gov
Benzothiazole-based Styryl FluorophoresEmitterGreen/Yellowish-Green4.6Not Specified researchgate.net
ATZ2-based LEDSingle-Component EmitterWhiteNot Specified(0.28, 0.34) rsc.org

This table presents data for various benzothiazole derivatives to illustrate the potential of this class of compounds in OLED applications.

Research in Organic Photovoltaic Cells (OPVs) as Donor or Acceptor Components

The application of benzothiazole derivatives in organic photovoltaics has been explored, primarily within the context of donor-acceptor (D-A) copolymers. nih.govnih.govresearchgate.net In such polymers, the electron-deficient nature of the benzothiazole or the related benzothiadiazole unit makes it a suitable acceptor moiety to be paired with an electron-rich donor unit. This D-A architecture helps to lower the bandgap of the polymer, enabling broader absorption of the solar spectrum.

The introduction of an alkylthio side chain, similar to the octadecylthio group, has been shown to be a viable strategy for tuning the electronic properties of materials for OPVs. The sulfur atom in the alkylthio group can influence the HOMO and LUMO energy levels of the molecule. nih.gov Specifically, alkylthio substitution can lead to a down-shifted HOMO energy level, which is beneficial for achieving a higher open-circuit voltage (Voc) in a solar cell device. nih.gov

Donor-acceptor polymers incorporating thiazole-fused benzothiadiazole units with alkylthio groups have been synthesized and tested in OPV devices. nih.gov These polymers demonstrated that the alkylthio group can effectively modify the electronic structure without significantly altering the HOMO energy, leading to devices with high open-circuit voltages. nih.gov For instance, a polymer containing a thiazole-fused benzothiadiazole with an alkylthio group achieved a power conversion efficiency (PCE) of 6.13%. nih.gov

The long octadecyl chain of this compound would significantly impact the processability and morphology of the active layer in a bulk heterojunction (BHJ) solar cell. Its enhanced solubility would facilitate the formation of uniform thin films from solution. Moreover, the long alkyl chain can influence the intermolecular packing and the phase separation between the donor and acceptor materials, which are critical factors for efficient exciton (B1674681) dissociation and charge transport.

Table 2: Photovoltaic Performance of a Polymer with a Thiazole-Fused Benzothiadiazole Unit Containing an Alkylthio Group

PolymerAcceptorOpen-Circuit Voltage (VOC) [V]Short-Circuit Current (JSC) [mA/cm2]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
P1 (with alkylthio group)PC71BM0.78Not SpecifiedNot Specified6.13 nih.gov

This table is based on a polymer containing a related structural motif to illustrate the potential of alkylthio-functionalized benzothiazole derivatives in OPVs.

Exploration in Fluorescent and Luminescent Materials for Advanced Displays and Sensors

Benzothiazole derivatives are well-regarded for their fluorescent properties and have been widely investigated for applications in fluorescent and luminescent materials. semanticscholar.orgmdpi.commdpi.com The rigid, conjugated structure of the benzothiazole core provides a basis for strong fluorescence, and the emission properties can be readily tuned by introducing various functional groups.

The photophysical properties of benzothiazole derivatives are often influenced by processes such as excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts and dual emission characteristics. This makes them attractive for applications in advanced displays and as fluorescent probes for sensing. semanticscholar.org For example, a series of benzothiazole derivatives, when dispersed in a polymer matrix, produced a saturated white-light emission, demonstrating their potential as single-component white organic light-emitting source materials. semanticscholar.org

The long octadecylthio chain in this compound would likely enhance its utility in solid-state applications by improving its processability and compatibility with polymer matrices. The alkyl chain can also influence the aggregation behavior of the molecules, which can have a significant impact on their solid-state emission properties. In some cases, aggregation can lead to quenching of fluorescence, but in others, it can result in aggregation-induced emission (AIE), a highly desirable property for solid-state emitters.

The versatility of benzothiazole derivatives as fluorescent materials is further highlighted by their use in single-component LEDs, where their tunable solid-state emission can be controlled by varying the extent of π-conjugation. rsc.org

Chemical Sensing and Molecular Recognition Systems Based on this compound

The benzothiazole scaffold is a prominent platform for the design of chemical sensors due to its ability to coordinate with various analytes and its favorable photophysical properties that can signal a binding event.

Development of Chemo-sensors for Specific Analytes (e.g., metal ions, small molecules)

Benzothiazole-based chemosensors have been successfully developed for the selective detection of a range of analytes, most notably metal ions. acs.orgacs.orgnih.govresearchgate.net The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions. This interaction can perturb the electronic structure of the molecule, leading to a change in its absorption or fluorescence properties, which forms the basis for colorimetric or fluorometric sensing.

For example, benzothiazole derivatives have been designed as highly selective and sensitive fluorescent "turn-on" or ratiometric sensors for biologically important metal ions such as Zn2+, Cu2+, and Ni2+. acs.orgnih.gov In the presence of the target ion, a significant change in the fluorescence intensity or a shift in the emission wavelength is observed, allowing for quantitative detection. The detection limits of these sensors can be very low, reaching the nanomolar range. acs.org

The this compound structure, with its sulfur atom at the 2-position, could potentially participate in metal ion coordination. The long octadecyl chain would render the sensor more lipophilic, making it suitable for applications in non-aqueous environments or for integration into membranes and polymeric films for solid-state sensing devices.

Table 3: Examples of Benzothiazole-Based Chemosensors for Metal Ions

SensorAnalyteSensing MechanismDetection Limit
Biphenyl–benzothiazole derivativeZn2+, Cu2+, Ni2+Ratiometric and colorimetricNot Specified acs.orgnih.gov
Benzothiazole-based fluorescent probe L1Zn2+Fluorescence enhancement7 nM acs.org
Sensor 1Fe3+Fluorescence quenching8.43 μM researchgate.net
Sensor 2Fe3+Fluorescence quenching5.86 μM researchgate.net

This table showcases the capabilities of various benzothiazole derivatives as chemosensors for different metal ions.

Exploration of Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion through non-covalent interactions. nih.govmdpi.com The benzothiazole moiety, with its aromatic structure and heteroatoms, has the potential to participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, which are the driving forces for molecular recognition. bohrium.com

The ability of benzothiazole derivatives to interact with biological macromolecules, such as DNA, has also been a subject of investigation. bohrium.comsemanticscholar.org These interactions are a form of molecular recognition, where the benzothiazole-based compound acts as a guest that binds to specific sites on the DNA host. The nature of these interactions is crucial for the development of therapeutic and diagnostic agents.

The field of supramolecular chemistry offers a broad scope for the application of functionalized benzothiazoles. For instance, cyclodextrins, which are common host molecules, can encapsulate hydrophobic guest molecules. nih.gov A molecule like this compound, with its hydrophobic tail, could potentially act as a guest for such systems, leading to the formation of inclusion complexes with applications in drug delivery or materials science.

Future Research Directions and Unresolved Challenges in 2 Octadecylthio Benzothiazole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methodologies for 2-(alkylthio)benzothiazoles, while effective, often rely on traditional approaches that may not be the most efficient or environmentally benign. Future research will need to focus on the development of greener and more sustainable synthetic pathways.

Key areas for investigation include:

Catalyst Development: The exploration of novel, reusable catalysts is a promising avenue. For instance, the use of recyclable copper ferrite (B1171679) (CuFe2O4) nanoparticles has shown success in the synthesis of 2-thio-substituted benzothiazoles, offering an environmentally friendly and efficient alternative to conventional catalytic systems. eurjchem.comresearchgate.net Future work could focus on adapting these nanocatalyst systems for the specific synthesis of 2-(octadecylthio)benzothiazole.

Green Solvents: A shift towards aqueous-based synthetic methods is crucial for sustainability. Research into metal sulfide-disulfide dynamic interchange reactions in water for the synthesis of 2-mercaptobenzothiazole (B37678) derivatives represents a significant step forward. eurjchem.com Further development of such protocols could eliminate the need for volatile organic solvents.

Alternative Energy Sources: The application of microwave irradiation and ultrasound assistance in organic synthesis has been shown to accelerate reaction rates and improve yields under solvent-free conditions for other benzothiazole (B30560) derivatives. figshare.commdpi.comnih.gov Investigating these energy sources for the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Synthesis ApproachCatalyst/MediumKey Advantages
NanocatalysisCopper Ferrite (CuFe2O4) NanoparticlesRecyclable, ligand-free conditions, high efficiency. eurjchem.comresearchgate.net
Green ChemistryWaterEnvironmentally benign, avoids organic solvents. eurjchem.comrsc.org
Energy-Efficient SynthesisUltrasound IrradiationFaster reaction rates, solvent-free conditions, excellent yields. figshare.com

Exploration of Novel Reactivity Pathways and Catalytic Applications

The reactivity of the this compound molecule is not yet fully understood. A deeper exploration of its chemical behavior could unveil novel reaction pathways and potential catalytic applications.

Future research should aim to:

Functional Group Transformations: Systematically investigate the reactivity of the thioether linkage and the benzothiazole core to develop new synthetic transformations. This could lead to the creation of a diverse library of derivatives with unique properties.

Catalytic Activity: Explore the potential of this compound and its derivatives as ligands for transition metal catalysts. The nitrogen and sulfur atoms in the benzothiazole ring offer potential coordination sites, which could be exploited in various catalytic processes. For example, novel POCOP-Ni(II) pincer complexes featuring benzothiazole functionalities have been shown to be efficient catalysts in cross-coupling reactions. rsc.org

Advanced Computational Modeling for Predictive Material Design and Performance Optimization

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new materials. The application of advanced modeling techniques to this compound can provide valuable insights into its structure-property relationships.

Key research directions include:

Density Functional Theory (DFT) Studies: Employing DFT calculations to investigate the electronic structure, spectroscopic properties, and reactivity of this compound. mendeley.com Such studies can help in understanding its chemical behavior and predicting its suitability for various applications.

Molecular Dynamics (MD) Simulations: Using MD simulations to model the behavior of this compound in different environments, such as in polymer matrices or at interfaces. This can aid in the design of new composite materials with enhanced properties.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the molecular structure of this compound derivatives with their performance in specific applications. This will enable the rational design of new compounds with optimized properties.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Electronic structure and reactivity analysisUnderstanding of chemical behavior and spectroscopic properties. mendeley.com
Molecular Dynamics (MD)Simulation of molecular interactionsPrediction of material properties in complex systems.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with functionRational design of new derivatives with enhanced performance.

Integration of this compound into Emerging Technologies and Multi-functional Systems

The unique combination of a long alkyl chain and a heterocyclic benzothiazole core suggests that this compound could find applications in a variety of emerging technologies.

Areas for future exploration include:

Smart Materials: Investigating the potential of incorporating this compound into stimuli-responsive materials, where the long alkyl chain could influence properties such as self-assembly and phase transitions.

Organic Electronics: Exploring its use as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where the benzothiazole moiety is known to have useful electronic properties.

Biomedical Applications: While avoiding direct therapeutic claims, research into its use as a functional component in biocompatible materials or as a hydrophobic tag in bioconjugation could be a fruitful area of investigation. Benzothiazole derivatives have been explored for a wide range of biological activities, suggesting the potential for functional material applications. mdpi.comnih.gov

Addressing Scalability and Cost-Effectiveness in Synthesis and Application

For any chemical compound to have a significant technological impact, its synthesis must be scalable and cost-effective. A key challenge for the future of this compound is the development of production methods that are viable on an industrial scale.

Future research efforts should focus on:

Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize production costs.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis of this compound. Flow chemistry can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Cost-Benefit Analysis: Conducting thorough economic analyses of different synthetic routes and potential applications to identify the most commercially viable pathways for the utilization of this compound. The development of one-pot, scalable synthesis methods for related benzothiazole compounds demonstrates the feasibility of this approach. nih.gov

Q & A

What are the established synthesis routes for 2-(Octadecylthio)benzothiazole, and how can researchers validate structural purity?

Basic Question
The synthesis of this compound typically involves thiolation reactions, where a benzothiazole derivative reacts with a long-chain alkylthiol. For example, Rao et al. (2009) synthesized similar benzothiazole derivatives via nucleophilic substitution, using 2-mercaptobenzothiazole and alkyl halides under basic conditions . Key steps include optimizing reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios.
To validate structural purity, researchers should employ:

  • Spectroscopic techniques : NMR (¹H and ¹³C) to confirm substituent positions and alkyl chain integration .
  • Elemental analysis : Comparing experimental vs. theoretical C/H/N/S percentages to verify stoichiometry .
  • Chromatography : HPLC or TLC to assess byproduct formation .

How does the alkyl chain length (e.g., octadecyl) influence the physicochemical properties of benzothiazole derivatives?

Basic Question
The octadecyl (C18) chain significantly impacts solubility, aggregation behavior, and interfacial activity. Studies on 2-(dodecylthio)benzothiazole (C12 analog) show that longer alkyl chains enhance hydrophobicity, reducing aqueous solubility but improving lipid membrane interactions . For corrosion inhibition, the octadecyl chain facilitates adsorption onto metal surfaces via van der Waals forces, as demonstrated in copper corrosion studies . Researchers should measure:

  • LogP values : To quantify hydrophobicity.
  • Thermal stability : DSC/TGA to assess decomposition profiles.
  • Surface tension : To evaluate surfactant-like behavior .

What advanced experimental designs are recommended to optimize corrosion inhibition efficiency of this compound?

Advanced Question
A multivariate design of experiments (DOE) approach is critical for optimizing corrosion inhibition. Afzalkhah et al. (2024) used DOE to model the effects of concentration, temperature, and pH on inhibition efficiency, employing electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance . Key steps include:

  • Central Composite Design (CCD) : To identify interaction effects between variables.
  • Equivalent circuit modeling : EIS data analysis using software like ZSimpWin to correlate inhibition with adsorption kinetics .
  • Validation via weight-loss tests : Cross-checking electrochemical data with gravimetric measurements .

How can computational methods elucidate the corrosion inhibition mechanism of this compound?

Advanced Question
Quantum chemical calculations (e.g., DFT) and molecular dynamics (MD) simulations provide atomistic insights. Rao et al. (2009) used DFT to calculate Fukui indices, identifying reactive sites on benzothiazole for metal adsorption . MD simulations can model the compound’s orientation on metal surfaces, with binding energy calculations (e.g., using Materials Studio) to predict adsorption strength . Researchers should:

  • Calculate HOMO/LUMO energies : To correlate electronic properties with inhibition efficiency.
  • Simulate solvation effects : Explicit water models to assess environmental impacts .

What methodologies are employed to study structure-activity relationships (SAR) of this compound in biological systems?

Advanced Question
For pharmacological SAR, researchers synthesize analogs with varying alkyl chains or substituents and screen for bioactivity. Kachare et al. (2021) tested benzothiazole urea derivatives for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . Key approaches include:

  • In vitro assays : Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) .
  • Molecular docking : AutoDock/Vina to predict binding affinities with targets like GABA receptors .
  • Toxicity profiling : HepG2 cell viability assays to rule out cytotoxicity .

How can fluorescence spectroscopy be utilized to characterize benzothiazole derivatives like this compound?

Advanced Question
Fluorescence studies require synthesizing derivatives with conjugated systems (e.g., aryl groups). details Suzuki cross-coupling to attach fluorophores, followed by spectral measurements at 10⁻⁴–10⁻⁵ M concentrations in methanol . Researchers should:

  • Optimize excitation wavelengths : e.g., 330 nm for benzothiazole-phenyl hybrids.
  • Measure quantum yields : Using quinine sulfate as a standard.
  • Assess solvent effects : Polarity-dependent shifts in emission maxima .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.